molecular formula C20H19FN6O3 B2733596 benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone CAS No. 1040650-33-6

benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone

Cat. No.: B2733596
CAS No.: 1040650-33-6
M. Wt: 410.409
InChI Key: HLVREXJKNGAEQG-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone is a synthetic compound with a complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the tetrazole ring, piperazine moiety, and the dioxole structure. Each step requires specific reaction conditions, such as temperature control, catalysts, and solvents, to ensure the successful formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimization of reaction parameters to increase yield and purity. This can include the use of large-scale reactors, advanced purification techniques, and quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions: Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate these reactions.

Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the molecule.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, this compound may serve as a tool for studying molecular interactions and cellular processes. In medicine, it has potential therapeutic applications due to its unique molecular structure. Additionally, it can be used in industrial applications, such as the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets within the body. This compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact mechanism and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone stands out due to its unique structural features and chemical properties. Similar compounds may include other tetrazole-containing molecules or dioxole derivatives. the specific arrangement of functional groups and atoms in this compound gives it distinct characteristics that can be leveraged in various scientific applications.

Biological Activity

The compound benzo[d][1,3]dioxol-5-yl(4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)methanone has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available literature to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a benzo[d][1,3]dioxole moiety linked to a piperazine ring and a tetrazole group. The structural formula can be represented as follows:

C20H19FN5O3\text{C}_{20}\text{H}_{19}\text{F}\text{N}_{5}\text{O}_{3}

This structure suggests potential interactions with various biological targets, which are critical for its pharmacological effects.

Anticancer Activity

Research has indicated that compounds similar to benzo[d][1,3]dioxol-5-yl derivatives exhibit significant anticancer properties. For instance:

  • In vitro studies have shown that certain derivatives display potent cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer). One study reported IC50 values of 2.38 µM for HepG2, 1.54 µM for HCT116, and 4.52 µM for MCF7, compared to doxorubicin's IC50 values of 7.46 µM, 8.29 µM, and 4.56 µM respectively . This indicates that some derivatives may be more effective than standard chemotherapy agents.
  • Mechanisms of Action : The anticancer activity is attributed to multiple mechanisms including:
    • Inhibition of the epidermal growth factor receptor (EGFR) pathway.
    • Induction of apoptosis via mitochondrial pathways involving proteins such as Bax and Bcl-2 .
    • Inhibition of angiogenesis and P-glycoprotein efflux pump activity, which contributes to overcoming chemoresistance in cancer cells .

Antimicrobial Activity

The antimicrobial potential of the benzo[d][1,3]dioxole derivatives has also been explored:

  • Antibacterial Studies : Compounds derived from benzotriazole frameworks have shown activity against various bacterial strains such as Escherichia coli and Bacillus subtilis. For example, certain benzodioxole derivatives demonstrated significant antibacterial effects due to their bulky hydrophobic groups .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Key findings include:

  • The presence of hydrophobic substituents enhances antimicrobial activity.
  • Modifications at the piperazine and tetrazole positions can significantly alter the compound's efficacy against cancer cells and microbes .

Case Studies

Several case studies have highlighted the effectiveness of benzo[d][1,3]dioxole derivatives:

  • Study on Anticancer Efficacy : A series of compounds were synthesized and tested against various cancer cell lines. Results indicated that modifications in the piperazine ring significantly improved cytotoxicity .
  • Antimicrobial Testing : Another study evaluated the antibacterial properties against Xanthomonas species and found that certain derivatives exhibited remarkable inhibition zones compared to standard antibiotics .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN6O3/c21-15-2-4-16(5-3-15)27-19(22-23-24-27)12-25-7-9-26(10-8-25)20(28)14-1-6-17-18(11-14)30-13-29-17/h1-6,11H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVREXJKNGAEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=C(C=C3)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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